Flutemazepam

Description

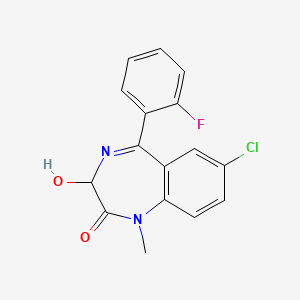

Structure

3D Structure

Properties

CAS No. |

52391-89-6 |

|---|---|

Molecular Formula |

C16H12ClFN2O2 |

Molecular Weight |

318.73 g/mol |

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H12ClFN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |

InChI Key |

RMFYWNFETXNTIQ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |

Other CAS No. |

52391-89-6 |

Synonyms |

7-chloro-1,3-dihydro-1-methyl-3-hydroxy-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one SAS 646 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Chemical Structure of Flutemazepam

For Researchers, Scientists, and Drug Development Professionals

Flutemazepam, a potent benzodiazepine derivative, has been a subject of interest in medicinal chemistry due to its significant hypnotic, sedative, and anxiolytic properties. This technical guide provides a comprehensive overview of its chemical structure and a detailed exploration of its synthesis, drawing from established methodologies in benzodiazepine chemistry.

Chemical Structure

This compound is chemically designated as 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Its structure is characterized by a core 1,4-benzodiazepine ring system, which is substituted with a chlorine atom at the 7-position, a 2-fluorophenyl group at the 5-position, a hydroxyl group at the 3-position, and a methyl group at the 1-position nitrogen.

| Property | Data |

| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Molecular Formula | C₁₆H₁₂ClFN₂O₂ |

| Molecular Weight | 318.73 g/mol |

| CAS Number | 52391-89-6 |

| Melting Point | 196-198 °C |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process, commencing with the formation of a key intermediate, 2-amino-5-chloro-2'-fluorobenzophenone. This is followed by the construction of the benzodiazepine ring system, introduction of the 3-hydroxy group, and finally, N-methylation.

Part 1: Synthesis of 2-amino-5-chloro-2'-fluorobenzophenone

The initial and crucial step is the synthesis of the substituted benzophenone, which serves as the foundational precursor.

Experimental Protocol:

A mixture of 2-chloroaniline and 2-fluorobenzoyl chloride is reacted in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). The reaction is typically carried out in a high-boiling point solvent and heated to drive the Friedel-Crafts acylation.

-

Step 1: To a stirred suspension of anhydrous zinc chloride in a suitable solvent (e.g., nitrobenzene), 2-chloroaniline is added.

-

Step 2: 2-Fluorobenzoyl chloride is then added dropwise to the mixture.

-

Step 3: The reaction mixture is heated to a temperature range of 120-140 °C for several hours.

-

Step 4: Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid.

-

Step 5: The product, 2-amino-5-chloro-2'-fluorobenzophenone, is isolated by extraction with an organic solvent (e.g., dichloromethane), followed by washing, drying, and purification by recrystallization or column chromatography.

| Reactant/Reagent | Molar Ratio |

| 2-chloroaniline | 1 |

| 2-fluorobenzoyl chloride | 1.1 |

| Zinc Chloride | 1.2 |

Part 2: Formation of the 1,4-Benzodiazepine Ring

The synthesized benzophenone is then cyclized to form the core benzodiazepine structure.

Experimental Protocol:

-

Step 1: 2-amino-5-chloro-2'-fluorobenzophenone is reacted with a glycine equivalent, such as aminoacetonitrile, in the presence of a base like pyridine. This forms the corresponding N-(2-benzoyl-4-chlorophenyl)glycinonitrile.

-

Step 2: The nitrile is then hydrolyzed under acidic conditions to the corresponding carboxylic acid.

-

Step 3: The resulting amino acid is cyclized by heating in a suitable solvent, often with a dehydrating agent, to yield 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Part 3: Introduction of the 3-Hydroxy Group

A key structural feature of this compound is the hydroxyl group at the 3-position. A common method to introduce this functionality is via an acetoxylation-hydrolysis sequence.

Experimental Protocol:

-

Step 1 (Acetoxylation): The benzodiazepine from Part 2 is dissolved in glacial acetic acid. Lead tetraacetate is added portion-wise to the stirred solution at room temperature. The reaction is monitored for the formation of the 3-acetoxy derivative.

-

Step 2 (Hydrolysis): The 3-acetoxy-1,4-benzodiazepine is then hydrolyzed to the corresponding 3-hydroxy derivative. This is typically achieved by treatment with a base, such as sodium hydroxide, in a protic solvent like methanol or ethanol. The reaction mixture is then neutralized with an acid to precipitate the 3-hydroxy product.

| Reactant/Reagent | Molar Ratio |

| 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 1 |

| Lead Tetraacetate | 1.2 |

| Sodium Hydroxide | 2 |

Part 4: N-Methylation

The final step in the synthesis of this compound is the methylation of the nitrogen at the 1-position of the benzodiazepine ring.

Experimental Protocol:

-

Step 1: 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Step 2: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is added to deprotonate the nitrogen at the 1-position, forming the corresponding anion.

-

Step 3: A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.

-

Step 4: The reaction is stirred at room temperature until completion.

-

Step 5: The reaction is quenched with water, and the product, this compound, is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

| Reactant/Reagent | Molar Ratio |

| 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 1 |

| Sodium Hydride | 1.1 |

| Methyl Iodide | 1.2 |

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway of this compound.

Relationship to Other Benzodiazepines

This compound belongs to the class of 1,4-benzodiazepines, a group of psychoactive drugs. Its structure is closely related to other well-known benzodiazepines, with specific substitutions determining its unique pharmacological profile.

Caption: Structural relationship of this compound.

Flutemazepam's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzodiazepines are a class of psychoactive drugs that exert their effects by enhancing the signaling of GABA, the primary inhibitory neurotransmitter in the central nervous system. Flutemazepam is noted for its high potency, with estimates suggesting it is approximately 20 times more potent than temazepam and 10 times more potent than diazepam[1]. This guide delves into the core mechanism of action of this compound, providing a technical overview for research and drug development professionals.

The GABAA Receptor: The Target of this compound

The GABAA receptor is a pentameric ligand-gated ion channel, primarily composed of α, β, and γ subunits, that forms a central chloride (Cl⁻) selective pore. The binding of GABA to its recognition sites on the receptor, located at the interface between the α and β subunits, triggers a conformational change that opens the channel, allowing Cl⁻ ions to flow into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound's Molecular Mechanism of Action

This compound, like other benzodiazepines, does not bind to the same site as GABA. Instead, it binds to a distinct allosteric site on the GABAA receptor, known as the benzodiazepine binding site, which is located at the interface between the α and γ subunits.

The binding of this compound to this site induces a conformational change in the GABAA receptor that increases the affinity of GABA for its own binding site. This allosteric modulation results in a more frequent opening of the chloride channel in the presence of GABA, leading to an enhanced influx of chloride ions and a more pronounced hyperpolarization of the postsynaptic neuron. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the therapeutic effects of this compound.

Signaling Pathway of this compound Action

References

Flutemazepam CAS number and molecular weight

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Flutemazepam. It is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies. This document presents key data in a structured format, outlines a conceptual experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.

Core Physicochemical Data

The fundamental quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| CAS Number | 52391-89-6 | [1][2][3][4] |

| Molecular Weight | 318.73 g/mol | [1][2][3] |

| Molecular Formula | C₁₆H₁₂ClFN₂O₂ | [1][2][3] |

Conceptual Synthesis Protocol

This compound, a 1,4-benzodiazepine, is synthesized through a multi-step process that is characteristic of this class of compounds. The following protocol is a generalized methodology based on established benzodiazepine synthesis pathways.

Objective: To synthesize 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (this compound).

Starting Materials:

-

Substituted 2-aminobenzophenone (specifically, a 2-amino-5-chlorobenzophenone derivative with a 2-fluorophenyl substituent).

-

Appropriate reagents for cyclization, hydroxylation, and methylation.

-

Solvents for reaction and purification.

Methodology:

-

Preparation of the Benzodiazepine Scaffold: The synthesis typically begins with a substituted 2-aminobenzophenone. This starting material contains the necessary aromatic and carbonyl groups that will form the core benzodiazepine ring structure.

-

Cyclization: The 2-aminobenzophenone derivative is reacted with an amino acid or its derivative, often in the presence of a coupling agent, to form the seven-membered diazepine ring. This step is crucial for creating the characteristic 1,4-benzodiazepine structure.

-

Hydroxylation: A hydroxyl group is introduced at the 3-position of the benzodiazepine ring. This can be achieved through various oxidative methods, depending on the specific synthetic route.

-

Methylation: A methyl group is added to the nitrogen at the 1-position of the benzodiazepine ring. This is typically accomplished using a methylating agent, such as methyl iodide, in the presence of a base.

-

Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as recrystallization or column chromatography to ensure high purity.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualized Synthesis Workflow

The following diagram illustrates the conceptual workflow for the synthesis of this compound, highlighting the key stages of the process.

Conceptual workflow for the synthesis of this compound.

References

Flutemazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one[1] |

| InChI Key | RMFYWNFETXNTIQ-UHFFFAOYSA-N[1] |

Pharmacological Profile

Flutemazepam is a fluorinated analogue of temazepam, belonging to the benzodiazepine class of psychoactive drugs. It exhibits a range of powerful pharmacological effects, including hypnotic, sedative, amnesic, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties.[1]

Quantitative Pharmacological Data

| Parameter | Value | Reference Compound |

| Potency | ~10x Diazepam | Diazepam[1] |

| ~20x Temazepam | Temazepam[1] | |

| ~10x Nitrazepam | Nitrazepam[1] | |

| Equipotent | Lorazepam, Flunitrazepam[1] | |

| Elimination Half-life | 9 - 25 hours | N/A[1] |

| Onset of Action (oral) | 10 - 15 minutes | N/A[1] |

| Effective Dose Range | 0.5 - 1 mg | N/A[1] |

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action of this compound, like other benzodiazepines, involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the effect of the principal inhibitory neurotransmitter, GABA, leading to a decrease in neuronal excitability.

The binding of this compound to a specific site on the GABA-A receptor complex increases the affinity of GABA for its own binding site. This, in turn, increases the frequency of the chloride ion channel opening, resulting in an influx of chloride ions into the neuron. The increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing the characteristic depressant effects of benzodiazepines on the central nervous system.

Experimental Protocols

General Synthesis of 1,5-Benzodiazepine Derivatives

Materials:

-

o-phenylenediamine derivative

-

Ketone derivative

-

Catalyst (e.g., H-MCM-22)

-

Solvent (e.g., Acetonitrile)

Procedure:

-

To a solution of the appropriate o-phenylenediamine in the chosen solvent, add the ketone.

-

Introduce a catalytic amount of the selected catalyst to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the catalyst can be filtered off, and the solvent evaporated under reduced pressure.

-

The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.

The synthesis of this compound would specifically require a substituted o-phenylenediamine and a fluorinated benzophenone derivative as starting materials.

Quantitative Analysis in Biological Samples

The determination of benzodiazepines, including this compound, in biological matrices like plasma is typically performed using highly sensitive and specific analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol Outline:

-

Sample Preparation:

-

A small volume of the biological sample (e.g., plasma) is used.

-

An internal standard (a deuterated analog of the analyte) is added to the sample to ensure accuracy and precision.

-

Proteins are precipitated from the sample using a suitable organic solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

The analyte is separated from other components in the sample on a chromatographic column (e.g., a C18 column).

-

The eluent from the HPLC system is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and its internal standard based on their specific mass-to-charge ratios.

-

-

Data Analysis:

-

The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

-

References

Flutemazepam: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of flutemazepam. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from structurally similar 3-hydroxy benzodiazepines to provide a thorough understanding of its expected physicochemical properties.

Core Concepts: Solubility and Stability of this compound

This compound is a 3-hydroxy benzodiazepine derivative. The presence of the hydroxyl group at the 3-position is a key determinant of its metabolic fate and, consequently, its biological half-life. Understanding its solubility and stability is paramount for the development of effective and reliable pharmaceutical formulations and for ensuring accurate results in preclinical and clinical research.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively reported in the public domain. However, based on the general characteristics of benzodiazepines and data from its analogues, a qualitative and estimated solubility profile can be described.

Key Influencing Factors:

-

Polarity: The this compound molecule contains both polar (hydroxyl group) and non-polar (benzene and diazepine rings, halogen substituents) regions, resulting in moderate overall polarity.

-

Hydrogen Bonding: The 3-hydroxy group can act as both a hydrogen bond donor and acceptor, which can influence its interaction with protic solvents.

-

pH: The basic nitrogen atoms in the diazepine ring mean that the solubility of this compound is expected to be pH-dependent, with increased solubility in acidic solutions due to salt formation.

Data Summary:

While specific mg/mL values for this compound are not available, the following table summarizes the solubility of a closely related 3-hydroxy benzodiazepine, lorazepam, and the general solubility of benzodiazepines to provide a comparative reference.

| Compound/Class | Solvent | Temperature (°C) | Solubility |

| Benzodiazepines (general) | Water | Not Specified | Generally low to insoluble[1] |

| Alprazolam | Water (pH 7) | Not Specified | 40 µg/mL |

| Lorazepam | Water | Not Specified | Less lipid-soluble than diazepam, implying higher water solubility |

| Flunitrazepam | Water | Not Specified | Practically insoluble |

| Flunitrazepam | Ethanol | Not Specified | Soluble |

| Flunitrazepam | DMF | Not Specified | Soluble |

It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems and conditions of interest.

Stability Profile

The stability of this compound is a critical parameter, influencing its shelf-life, formulation strategy, and in-vivo performance. As a 3-hydroxy benzodiazepine, it is susceptible to specific degradation pathways.

Key Degradation Pathways:

-

Hydrolysis: The amide bond in the diazepine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on other 3-hydroxy benzodiazepines have shown significant degradation in artificial gastric juice, a process that is irreversible. This suggests that this compound would likely exhibit similar instability in acidic environments.

-

Oxidation: While less common, oxidative degradation can occur, potentially affecting the diazepine or phenyl rings.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of many benzodiazepines.

-

Metabolic Instability: The 3-hydroxy group is a primary site for glucuronidation in vivo, a rapid metabolic process that leads to the formation of a more water-soluble and readily excretable metabolite. This metabolic pathway is a key contributor to the shorter biological half-life of 3-hydroxy benzodiazepines compared to their non-hydroxylated counterparts.

Data Summary:

| Compound | Condition | Observation |

| Lormetazepam | Artificial Gastric Juice | Degraded irreversibly[2][3] |

| Lorazepam | Artificial Gastric Juice | Degraded irreversibly[2][3] |

| Oxazepam | Artificial Gastric Juice | Degraded irreversibly[2][3] |

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not published. However, standard pharmaceutical analysis methodologies for benzodiazepines can be readily adapted.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

-

Equilibration: The container is agitated (e.g., on a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Workflow Diagram:

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions as per ICH guidelines:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80-100 °C).

-

Photodegradation: Exposure to UV and visible light.

-

-

Time Points: Samples are collected at various time points during the stress testing.

-

Analysis: The samples are analyzed using a stability-indicating HPLC method. This method should be capable of separating the intact drug from all degradation products.

-

Data Evaluation: The percentage of remaining this compound and the formation of degradation products are quantified over time to determine the degradation rate and pathway.

Workflow Diagram:

Caption: Workflow for conducting forced degradation studies on this compound.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its pharmacological effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway:

Benzodiazepines are positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site. This binding does not activate the receptor directly but rather enhances the effect of GABA when it binds to its own site. The binding of a benzodiazepine increases the frequency of the chloride channel opening, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming or sedative effect.

Diagram of the GABA-A Receptor Signaling Pathway:

Caption: Mechanism of this compound's action via positive allosteric modulation of the GABA-A receptor.

Conclusion

While specific quantitative solubility and stability data for this compound remain limited in the public domain, a comprehensive understanding of its likely physicochemical properties can be inferred from its structure as a 3-hydroxy benzodiazepine and through comparison with its analogues. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters in their own laboratories. A clear understanding of its mechanism of action at the GABA-A receptor is fundamental to its application in neuroscience research and drug development. It is strongly recommended that any research involving this compound includes rigorous, in-house determination of its solubility and stability to ensure the reliability and reproducibility of experimental results.

References

- 1. Alprazolam - Wikipedia [en.wikipedia.org]

- 2. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) [jstage.jst.go.jp]

- 3. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Genesis of Flutemazepam: A Technical Guide to its Initial Synthesis by Leo Sternbach in 1965

For Researchers, Scientists, and Drug Development Professionals

While the seminal work of Dr. Leo Sternbach at Hoffmann-La Roche in the mid-20th century laid the foundation for the vast class of benzodiazepines, the precise initial 1965 synthesis of Flutemazepam (7-fluoro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) is not explicitly detailed in a standalone publication. Historical accounts credit Sternbach with its first synthesis in that year, however, the specific experimental protocols are likely encompassed within broader patents covering a series of novel fluorinated benzodiazepine derivatives. This guide, therefore, reconstructs the likely synthetic pathway based on the general methods for benzodiazepine synthesis developed by Sternbach and his team during that era, providing a comprehensive technical overview for the scientific community.

I. The Core Synthetic Strategy: A Stepwise Approach

The synthesis of this compound follows the classical benzodiazepine synthesis route established by Sternbach, which typically involves the construction of the seven-membered diazepine ring through a series of key reactions. The logical workflow for this synthesis is depicted below.

Caption: Synthetic pathway of this compound.

II. Experimental Protocols

The following are detailed experimental methodologies for the key transformations in the synthesis of this compound, extrapolated from established procedures for analogous benzodiazepines.

Step 1: Glycylation of 2-Amino-5-fluorobenzophenone

This initial step involves the acylation of the starting aminobenzophenone with a protected glycine derivative, typically using a haloacetyl halide.

Methodology:

-

Reaction Setup: A solution of 2-amino-5-fluorobenzophenone in an inert solvent (e.g., anhydrous chloroform or dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath.

-

Acylating Agent Addition: A solution of chloroacetyl chloride in the same solvent is added dropwise to the cooled solution of the aminobenzophenone with continuous stirring. The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrogen chloride formed.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aminobenzophenone is consumed.

-

Work-up: Upon completion, the reaction mixture is washed successively with dilute acid (e.g., 1N HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 2-(chloroacetamido)-5-fluorobenzophenone. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form the Benzodiazepine Ring

The key seven-membered ring is formed in this step through an intramolecular amination reaction.

Methodology:

-

Reaction Setup: The crude 2-(chloroacetamido)-5-fluorobenzophenone is dissolved in a suitable solvent, such as ethanol or methanol.

-

Ammonia Treatment: A solution of ammonia in the same solvent (or gaseous ammonia is bubbled through the solution) is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the cyclization.

-

Reaction Monitoring: The formation of the benzodiazepine is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is evaporated. The residue is then triturated with water and the solid product is collected by filtration. The crude 7-fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one can be purified by recrystallization from a suitable solvent like ethanol or a mixture of dichloromethane and ether.

Step 3: N-Methylation to Yield this compound

The final step involves the introduction of a methyl group at the N-1 position of the benzodiazepine ring.

Methodology:

-

Reaction Setup: The 7-fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is dissolved in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Base and Methylating Agent Addition: A strong base, such as sodium hydride, is carefully added to the solution to deprotonate the amide nitrogen. After the evolution of hydrogen gas ceases, a methylating agent, typically methyl iodide or dimethyl sulfate, is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature or gently heated until completion, which is monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound is purified by column chromatography on silica gel or by recrystallization to afford the final product.

III. Quantitative Data

While specific quantitative data for the initial 1965 synthesis is not available in public records, the following table presents typical data for the synthesis of analogous benzodiazepines, which can be considered representative for the synthesis of this compound under optimized conditions.

| Step | Reactant | Reagent(s) | Solvent(s) | Typical Yield (%) | Melting Point (°C) of Product (Analogues) |

| Glycylation | 2-Amino-5-fluorobenzophenone | Chloroacetyl chloride, Pyridine | Chloroform | 85-95 | 120-125 |

| Cyclization | 2-(Chloroacetamido)-5-fluorobenzophenone | Ammonia | Ethanol | 70-85 | 210-215 |

| N-Methylation | 7-Fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | Sodium hydride, Methyl iodide | DMF | 80-90 | 145-150 |

IV. Logical Relationships in Benzodiazepine Synthesis

The general synthetic approach to 1,4-benzodiazepine-2-ones, as pioneered by Sternbach, follows a convergent logic where a substituted 2-aminobenzophenone is elaborated and then cyclized. The key logical connections are outlined in the diagram below.

Caption: Logical flow of benzodiazepine synthesis.

This technical guide provides a reconstructed, in-depth overview of the initial synthesis of this compound, grounded in the established synthetic methodologies of its discoverer, Leo Sternbach. While the original 1965 documentation remains elusive, the principles and protocols outlined here offer a robust framework for understanding the genesis of this important fluorinated benzodiazepine.

Flutemazepam: A Fluorinated Analogue of Temazepam - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of flutemazepam, a fluorinated analogue of the benzodiazepine temazepam. It details its chemical properties, synthesis, and pharmacological profile, with a focus on its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound, chemically designated as 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-1-methyl-2H-1,4-benzodiazepin-2-one, is a potent benzodiazepine derivative.[1] It is a structural analogue of temazepam, distinguished by the presence of a fluorine atom on the ortho position of the 5-phenyl ring.[2] This structural modification significantly enhances its pharmacological potency.[1][2] Like other benzodiazepines, this compound exhibits hypnotic, sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] This guide serves as a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting the central nervous system.

Chemical and Physical Properties

This compound and its parent compound, temazepam, share a common 1,4-benzodiazepine core structure. The key distinguishing feature is the fluorination at the 2-position of the phenyl ring in this compound.

| Property | This compound | Temazepam |

| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one[1] | 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one[3] |

| CAS Number | 52391-89-6[1] | 846-50-4 |

| Molecular Formula | C₁₆H₁₂ClFN₂O₂[4][5] | C₁₆H₁₃ClN₂O₂[3] |

| Molecular Weight | 318.73 g/mol [4][5] | 300.74 g/mol [3] |

Synthesis

The synthesis of this compound, a 3-hydroxy-1,4-benzodiazepine, generally follows established methodologies for this class of compounds. A plausible synthetic route, adapted from procedures for related compounds, is outlined below.[6][7]

General Synthetic Pathway

Experimental Protocol: Synthesis of a 3-Hydroxy-1,4-Benzodiazepine (Adapted for this compound)

This protocol is a generalized procedure adapted from the synthesis of structurally related compounds like oxazepam and lorazepam.[6]

-

Acetoxylation of the 1,4-Benzodiazepine Ring:

-

To a solution of the 1,4-benzodiazepine precursor (7-chloro-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][2][8]diazepin-2-one) in a suitable solvent such as acetic acid, add potassium acetate and a catalytic amount of iodine.

-

Introduce potassium peroxydisulfate as a stoichiometric oxidant.

-

Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 3-acetoxy-1,4-benzodiazepine intermediate.

-

-

Saponification to this compound:

-

Dissolve the 3-acetoxy intermediate in a suitable alcoholic solvent (e.g., methanol).

-

Add a solution of sodium hydroxide or potassium hydroxide and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound.

-

Pharmacology

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[8][9] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[10]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[11] This binding potentiates the effect of GABA by increasing the frequency of channel opening, thereby enhancing the inhibitory signal.[4]

Pharmacokinetics and Metabolism

This compound is characterized by a short elimination half-life of 9-25 hours.[1] The metabolism of temazepam, its parent compound, proceeds primarily through conjugation of the 3-hydroxy group to form the O-conjugate, which is then excreted in the urine.[3] It is anticipated that this compound follows a similar metabolic pathway. The fluorination in this compound may influence its metabolic rate and the formation of any active metabolites.

Potency and Efficacy

Preclinical data indicate that this compound is a highly potent benzodiazepine.[1][2]

| Drug | Potency Comparison with Diazepam | Potency Comparison with Temazepam |

| This compound | 10 times more potent[1][2] | 20 times more potent[1][2] |

| Lorazepam | Roughly equipotent to this compound[1][2] | - |

| Nitrazepam | 10 times less potent than this compound[1][2] | - |

A dose of 1 mg of this compound is considered to be equivalent to 10 mg of diazepam.[1][2]

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is designed to determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.[2][12]

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-500 µg/mL, as determined by a protein assay (e.g., BCA assay).[1]

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 0.5 mL:

-

100 µg of membrane protein preparation.

-

[³H]-Flumazenil (a radiolabeled benzodiazepine antagonist) at a concentration near its Kd (e.g., 1-2 nM).[12]

-

Varying concentrations of this compound (or a competing unlabeled ligand) for competition assays, or varying concentrations of [³H]-Flumazenil for saturation assays.

-

-

For non-specific binding determination, add a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) to a set of wells.[12]

-

Incubate the plate at 30°C for 35 minutes.[12]

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[1]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation assays, determine the Kd (dissociation constant) and Bmax (maximum receptor density) by non-linear regression analysis of the specific binding data.

-

For competition assays, determine the IC₅₀ (concentration of this compound that inhibits 50% of specific [³H]-Flumazenil binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Electrophysiological Analysis of GABA-A Receptor Modulation

This protocol uses whole-cell patch-clamp electrophysiology to measure the modulatory effects of this compound on GABA-A receptor currents in cultured cells expressing recombinant receptors.[8]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T cells) in appropriate media.

-

Transiently transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).

-

-

Patch-Clamp Recording:

-

Prepare the transfected cells for whole-cell patch-clamp recording.

-

Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing CsCl to isolate chloride currents.

-

Establish a whole-cell recording configuration and clamp the membrane potential at -60 mV.

-

Perfuse the cells with an external solution containing GABA at a sub-saturating concentration (e.g., EC₂₀).

-

-

Drug Application:

-

Apply GABA alone to establish a baseline current response.

-

Co-apply GABA with varying concentrations of this compound to determine its effect on the GABA-evoked current.

-

Use a rapid solution exchange system to ensure fast and precise drug application.

-

-

Data Acquisition and Analysis:

-

Record the membrane currents using an appropriate amplifier and data acquisition software.

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the potentiation of the GABA response as a percentage increase over the baseline current.

-

Construct a concentration-response curve for this compound and determine its EC₅₀ (concentration that produces 50% of the maximal potentiation).

-

Conclusion

This compound is a highly potent fluorinated analogue of temazepam with a well-defined mechanism of action at the GABA-A receptor. Its enhanced potency makes it a valuable tool for research into the structure-activity relationships of benzodiazepines and the function of the GABAergic system. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel benzodiazepine derivatives, facilitating further drug development and neuropharmacological research.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel and simple behavioral paradigm for assessing anxiety in rats: effect of diazepam. - NeL.edu [nel.edu]

- 7. researchgate.net [researchgate.net]

- 8. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Diazepam - Wikipedia [en.wikipedia.org]

- 11. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Pharmacological Properties of Hypnotic and Anxiolytic Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological properties of hypnotic and anxiolytic drugs, with a primary focus on agents modulating the GABA-A receptor. It includes detailed signaling pathways, experimental protocols, and quantitative data to support preclinical and clinical research in this area.

Core Mechanism of Action: GABA-A Receptor Modulation

The vast majority of hypnotic and anxiolytic drugs exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] These drugs do not typically bind to the same site as the endogenous ligand GABA but instead bind to allosteric sites, enhancing the receptor's response to GABA.[3][4]

1.1. Benzodiazepines and Z-Drugs

Benzodiazepines (e.g., Diazepam, Lorazepam) and non-benzodiazepine hypnotics ("Z-drugs" like Zolpidem and Zaleplon) are positive allosteric modulators of the GABA-A receptor.[4][5][6] They bind to a specific site at the interface between the α and γ subunits of the receptor complex.[3] This binding increases the frequency of the chloride (Cl⁻) channel opening when GABA is bound, leading to an influx of chloride ions.[4][7] The resulting hyperpolarization of the neuron makes it less likely to fire an action potential, causing generalized CNS depression that manifests as anxiolytic, sedative, hypnotic, and muscle relaxant effects.[4][8][9]

1.2. Barbiturates

Barbiturates (e.g., Phenobarbital) also enhance GABAergic transmission but through a different mechanism. They bind to a distinct site on the GABA-A receptor and increase the duration of the chloride channel opening.[5] At higher concentrations, barbiturates can directly open the chloride channel even in the absence of GABA, which contributes to their lower therapeutic index and higher risk of toxicity compared to benzodiazepines.[5][6]

1.3. Signaling Pathway Diagram

The following diagram illustrates the positive allosteric modulation of the GABA-A receptor by benzodiazepines.

Preclinical Assessment: Experimental Protocols

The anxiolytic and hypnotic properties of novel compounds are typically evaluated using a battery of behavioral tests in rodents.[10] These models are designed to create approach-avoidance conflicts or leverage the natural aversion of rodents to open, brightly lit spaces.[11]

2.1. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used test to screen for anxiolytic drugs.[12] The apparatus consists of four arms (two open, two enclosed) elevated from the floor. Anxiolytic compounds characteristically increase the time spent and the number of entries into the aversive open arms.[11][12]

Methodology:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two arms of the same size enclosed by high walls (e.g., 40 cm), elevated 50 cm above the floor.[12]

-

Animals: Male mice or rats are commonly used. Animals are housed in controlled conditions for at least one week prior to testing.[12]

-

Procedure:

-

Administer the test compound or vehicle (e.g., intraperitoneally) 30-60 minutes before the test.

-

Place the animal in the center of the maze, facing one of the enclosed arms.[12]

-

Allow the animal to explore the maze for a 5-minute period.[12]

-

Record the session using a video camera for later analysis.

-

-

Parameters Measured:

-

Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries).

2.2. Light-Dark Box Test for Anxiolytic Activity

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[11]

Methodology:

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[11][12]

-

Procedure:

-

Following drug administration, place the animal in the center of the light compartment.

-

Allow the animal to explore the apparatus for a 5-10 minute period.

-

-

Parameters Measured:

-

Data Analysis: Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.[12]

2.3. Experimental Workflow Diagram

The following diagram outlines the typical workflow for a preclinical anxiolytic study using the Elevated Plus Maze.

Quantitative Pharmacological Data

The efficacy and potency of hypnotic and anxiolytic drugs are quantified through various in vitro and in vivo measures. Receptor binding affinity (Ki), functional potency (EC₅₀/IC₅₀), and behavioral dose-response relationships are critical for characterizing new chemical entities.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) for Select GABA-A Receptor Modulators

| Compound | Target | Ki (nM) | Primary Effect(s) |

| Diazepam | GABA-A (α₁, α₂, α₃, α₅) | 1-10 | Anxiolytic, Hypnotic |

| Zolpidem | GABA-A (α₁ selective) | ~20 | Hypnotic |

| Zaleplon | GABA-A (α₁ selective) | ~25 | Hypnotic |

| Flumazenil | GABA-A (BZD site) | ~1-3 | Antagonist |

| Muscimol | GABA-A (GABA site) | ~15-30 | Agonist, Hallucinogenic[13] |

| Phenobarbital | GABA-A (Barbiturate site) | >1000 | Hypnotic, Anticonvulsant |

Note: Ki values are approximate and can vary based on experimental conditions and receptor subunit composition.

Table 2: In Vivo Efficacy of Anxiolytics in the Elevated Plus Maze (Rodent Models)

| Compound | Species | Dose Range | Peak Effect on % Time in Open Arms |

| Diazepam | Rat | 0.5 - 2.0 mg/kg | ~200-300% increase over vehicle |

| Buspirone* | Rat | 1.0 - 5.0 mg/kg | ~150-250% increase over vehicle |

| Palmitone** | Mouse | 30 mg/kg | Significant increase, less than Diazepam[14] |

| 8-OH-DPAT | Mouse | 1 mg/kg | Significant anxiolytic-like response[14] |

*Buspirone acts primarily on serotonin 5-HT₁ₐ receptors, not GABA-A receptors, representing an alternative anxiolytic mechanism. **Palmitone's anxiolytic-like effects appear to be mediated by the 5-HT₁ₐ receptor, not the GABAergic system.[14]

References

- 1. academic.oup.com [academic.oup.com]

- 2. youtube.com [youtube.com]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. GABA(A)-receptor subtypes: a new pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 10. Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 13. Muscimol - Wikipedia [en.wikipedia.org]

- 14. Anxiolytic-like Effects and Quantitative EEG Profile of Palmitone Induces Responses Like Buspirone Rather Than Diazepam as Clinical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Flutemazepam and Diazepam Potency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative potency of flutemazepam and diazepam, two benzodiazepine compounds. The document synthesizes available data on their binding affinities to the GABA-A receptor and their in-vivo pharmacological effects. Detailed experimental methodologies are provided for key assays, and logical relationships are visualized through signaling pathway and workflow diagrams.

Introduction

This compound and diazepam are both positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. Their interaction with this receptor enhances the effect of GABA, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. While diazepam has been a benchmark benzodiazepine for decades, this compound, a fluorinated analog, is reported to exhibit significantly higher potency. This guide aims to quantify this potency difference through a detailed examination of available scientific data.

In-Vitro Potency: Receptor Binding Affinity

The potency of a benzodiazepine is fundamentally determined by its binding affinity to the benzodiazepine site on the GABA-A receptor. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.

Based on a reported Ki value for diazepam (as HYDROGEN DIAZEPAM CHLORIDE) of 16 nM from a [3H]Flunitrazepam binding assay, we can extrapolate an estimated Ki for this compound. Assuming a 10-fold higher potency, the estimated Ki for this compound would be in the range of 1-2 nM. It is important to note that this is an estimation, and direct comparative binding studies are needed for a precise value.

One study has indicated that flunitrazepam, a structurally similar compound, possesses a higher affinity for the benzodiazepine receptor than diazepam.[2] Given the structural and pharmacological similarities, it is highly probable that this compound also exhibits a higher binding affinity than diazepam.

Table 1: Comparison of GABA-A Receptor Binding Affinity

| Compound | Ki (nM) | Potency Relative to Diazepam |

| Diazepam | 16 | 1x |

| This compound | ~1.6 (estimated) | ~10x |

In-Vivo Potency: Pharmacological Effects

The increased in-vitro potency of this compound translates to greater pharmacological effects in vivo. These effects are typically quantified using the median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population.

Table 2: Comparison of In-Vivo Potency (Anxiolytic Effects)

| Compound | ED50 (mg/kg) | Potency Relative to Diazepam |

| Diazepam | Data not available | 1x |

| This compound | Data not available (estimated to be ~10x lower than diazepam) | ~10x |

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol is used to determine the binding affinity of a test compound (e.g., this compound) for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]flunitrazepam).

Methodology:

-

Membrane Preparation: Whole brains from rodents are homogenized in a buffer solution and centrifuged to isolate the crude synaptosomal membrane fraction containing the GABA-A receptors.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled benzodiazepine ligand, such as [3H]flunitrazepam, and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1: Workflow for Benzodiazepine Receptor Binding Assay.

Elevated Plus Maze for Anxiolytic Activity

The elevated plus maze is a widely used behavioral model to assess the anxiolytic or anxiogenic effects of drugs in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Methodology:

-

Apparatus: The maze consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the floor.

-

Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.

-

Data Analysis: Anxiolytic compounds are expected to increase the proportion of time spent in the open arms and the number of entries into the open arms. The ED50 for anxiolytic activity can be determined by testing a range of doses.

Figure 2: Workflow for Elevated Plus Maze Assay.

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines like this compound and diazepam do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site, distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. This, in turn, leads to a more frequent opening of the receptor's chloride channel, resulting in an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane, which potentiates the inhibitory effect of GABA.

Figure 3: Benzodiazepine Signaling Pathway.

Conclusion

The available evidence strongly indicates that this compound is a significantly more potent benzodiazepine than diazepam, with an estimated 10-fold higher potency. This increased potency is likely due to a higher binding affinity for the benzodiazepine site on the GABA-A receptor. While direct comparative studies providing specific Ki and ED50 values for this compound are limited in the public domain, the consistent clinical and preclinical observations of its higher potency underscore its distinct pharmacological profile. Further research, including head-to-head in-vitro and in-vivo studies, would be beneficial to precisely quantify the potency difference and further elucidate the therapeutic potential of this compound.

References

Methodological & Application

Analytical Methods for the Detection of Flutemazepam in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutemazepam is a benzodiazepine derivative with potent hypnotic, sedative, and anxiolytic properties. Accurate and sensitive detection of this compound and its metabolites in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. These application notes provide detailed protocols for the analysis of this compound in biological samples, primarily focusing on chromatographic techniques coupled with mass spectrometry.

Metabolic Pathway of this compound

This compound undergoes metabolism in the body, primarily through N-dealkylation and hydroxylation, common pathways for benzodiazepines. The major metabolite of this compound is N-desalkylflurazepam, which is also an active benzodiazepine. Understanding this metabolic pathway is essential for developing comprehensive analytical methods that target both the parent drug and its key metabolites.

Application Notes and Protocols for the Quantification of Flutemazepam using HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutemazepam is a benzodiazepine derivative with hypnotic, sedative, and anxiolytic properties. Accurate and robust quantification of this compound in various matrices, including pharmaceutical formulations and biological samples (plasma, urine, etc.), is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides detailed protocols and application notes for the determination of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Disclaimer: Published analytical methods specifically validated for this compound are limited. The following protocols are based on established and validated methods for structurally similar benzodiazepines, such as Flunitrazepam and Flurazepam. These methods provide a strong foundation but will require optimization and full validation for the specific application of this compound quantification.

General Workflow for this compound Analysis

The overall process for quantifying this compound in biological samples follows a standardized workflow, from sample collection to final data analysis and reporting.

Caption: A high-level overview of the bioanalytical process for this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of benzodiazepines in pharmaceutical and biological samples. This method is based on a reversed-phase separation.

Experimental Protocol: HPLC-UV

1. Sample Preparation (from Human Plasma)

-

Method: Liquid-Liquid Extraction (LLE).

-

Reagents: 1-Chlorobutane, 1M Sodium Hydroxide (NaOH).

-

Procedure:

-

Pipette 1.0 mL of plasma sample into a 15 mL glass centrifuge tube.

-

Add the internal standard (e.g., Diazepam-d5 or a suitable analog).

-

Add 100 µL of 1M NaOH to basify the sample (pH > 9). Vortex for 30 seconds.

-

Add 5.0 mL of 1-chlorobutane.

-

Cap and vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase and inject 50 µL into the HPLC system.

-

2. HPLC Instrumentation and Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 10mM Potassium Phosphate buffer (pH 2.5) (27:63, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 50 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Run Time | Approximately 10-15 minutes |

3. Method Validation (Anticipated Performance based on Analogs)

The method should be fully validated according to ICH or equivalent guidelines. Expected performance characteristics based on similar benzodiazepines are summarized below.[1][2][3]

| Parameter | Expected Range/Value |

| Linearity Range | 5 - 500 ng/mL (r² > 0.995) |

| Limit of Detection (LOD) | ~1-2 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

HPLC Workflow Diagram

Caption: Step-by-step workflow for this compound analysis by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method, especially for complex biological matrices. Analysis of benzodiazepines by GC-MS often requires derivatization to improve thermal stability and chromatographic properties.

Experimental Protocol: GC-MS

1. Sample Preparation (from Whole Blood or Urine)

-

Method: Solid-Phase Extraction (SPE).

-

Reagents: β-glucuronidase (for urine), 100 mM Sodium Acetate Buffer (pH 4.5), Dichloromethane, Isopropanol, Ammonium Hydroxide, Derivatizing Agent (e.g., BSTFA with 1% TMCS).

-

Procedure:

-

For Urine: To 1.0 mL of urine, add internal standard and 1.0 mL of acetate buffer containing β-glucuronidase. Incubate at 37°C for 4 hours to hydrolyze conjugated metabolites.[4]

-

For Blood/Plasma: To 1.0 mL of sample, add internal standard and 3.0 mL of acetate buffer. Vortex and sonicate for 15 minutes. Centrifuge at 3000 rpm for 10 minutes and use the supernatant.

-

SPE: a. Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol, followed by water, and then acetate buffer. b. Load the prepared sample onto the cartridge. c. Wash the cartridge with water, followed by a weak organic solvent (e.g., 20% acetonitrile). d. Dry the cartridge thoroughly under vacuum or positive pressure. e. Elute the analytes with an elution solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide, 78:20:2).

-

Evaporate the eluate to dryness under a nitrogen stream.

-

Derivatization: Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Instrument | Gas Chromatograph with a Mass Selective Detector |

| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection Mode | Splitless, 1 µL injection volume |

| Inlet Temperature | 280°C |

| Oven Program | Initial 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |

| Transfer Line Temp | 290°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Based on the mass spectrum of derivatized this compound (predicted ions: m/z 312, 286, 266 for analog Flunitrazepam).[5] |

3. Method Validation (Anticipated Performance based on Analogs)

The GC-MS method should be fully validated. Expected performance characteristics are listed below.[6][7][8]

| Parameter | Expected Range/Value |

| Linearity Range | 1 - 200 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 8% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | > 80% |

GC-MS Workflow Diagram

Caption: Step-by-step workflow for this compound analysis by GC-MS.

Data Summary and Comparison

This table summarizes the anticipated quantitative performance of the two methods, allowing for easy comparison. The values are derived from published data on closely related benzodiazepines and serve as a target for method development and validation for this compound.

| Performance Metric | HPLC-UV Method | GC-MS Method | Notes |

| Typical Matrix | Plasma, Pharmaceutical Formulations | Urine, Whole Blood, Plasma | GC-MS is often preferred for more complex matrices due to selectivity. |

| Linearity Range | 5 - 500 ng/mL | 1 - 200 ng/mL | GC-MS typically offers a lower limit of quantification. |

| Limit of Quantification (LOQ) | 5 ng/mL[3] | 1 ng/mL[6] | Technique-dependent; MS detection is generally more sensitive. |

| Precision (%RSD) | < 15% | < 10% | Both methods can achieve high precision. |

| Selectivity | Moderate; risk of interference from co-eluting compounds. | High; based on retention time and specific mass fragments. | MS detection provides superior selectivity and confirmatory data. |

| Sample Throughput | Higher; no derivatization step required. | Lower; requires additional derivatization and longer run times. | HPLC is often faster for routine analysis. |

| Instrumentation Cost | Lower | Higher | HPLC-UV systems are more widely available and less expensive. |

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.

-

HPLC-UV is a cost-effective, robust, and higher-throughput method ideal for routine analysis in pharmaceutical quality control or for studies where high sample numbers are expected and sensitivity requirements are moderate.

-

GC-MS provides superior sensitivity and selectivity, making it the gold standard for confirmatory analysis, forensic toxicology, and applications requiring very low detection limits in complex biological matrices.

It is imperative that any adapted method be subjected to a rigorous validation process to ensure its accuracy, precision, and suitability for the intended purpose of this compound quantification. This includes assessing specificity, linearity, range, accuracy, precision, and stability of the analyte in the given matrix.[9][10]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Storage stability of flunitrazepam, flurazepam, diazepam and metabolites in blood and plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Calibration and mass spectra interpretation for diazepam, silylated temazepam and flunitrazepam standards. - Public Library of Science - Figshare [plos.figshare.com]

- 6. (Open Access) A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine (1997) | Mahmoud A. ElSohly | 71 Citations [scispace.com]

- 7. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with Flutemazepam in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols utilizing Flutemazepam in animal models for the assessment of its anxiolytic and sedative properties. Due to the limited availability of detailed published protocols specifically for this compound, this document presents generalized yet detailed methodologies for common behavioral assays used for benzodiazepines, with specific considerations for adapting these for this compound based on its known potency and pharmacological profile.

Introduction to this compound

This compound is a fluorinated analogue of temazepam and a potent benzodiazepine derivative.[1] It exhibits powerful hypnotic, sedative, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties.[1] Notably, this compound is reported to be approximately 10 times more potent than diazepam, a widely studied benzodiazepine.[1] Its mechanism of action, like other benzodiazepines, involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.

Pharmacokinetic Considerations

Table 1: Comparative Pharmacokinetics of Benzodiazepines in Rats

| Parameter | Diazepam | Flunitrazepam | This compound |

| Animal Model | Rat | Rat | Rat |

| Dosage | 5 mg/kg IP | 1 mg/kg IV | Not Available |

| Plasma Half-life (t½) | ~0.88 hours[2] | Not specified | Estimated short-acting (9-25 hr elimination half-life in humans)[1] |

| Brain Half-life (t½) | ~0.89 hours[2] | Not specified | Not Available |

| Time to Peak Plasma Concentration (Tmax) | Rapid | Not specified | Not Available |

| Bioavailability | Not specified | Not specified | Not Available |

| Key Metabolites | Desmethyldiazepam (DMDZ)[2] | Not specified | Not Available |

Note: The lack of specific pharmacokinetic data for this compound in rodents necessitates preliminary dose-ranging and pharmacokinetic studies to determine optimal dosing and timing for behavioral experiments.

Signaling Pathway

This compound, as a benzodiazepine, enhances the effect of the neurotransmitter GABA at the GABA-A receptor. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, resulting in widespread central nervous system depression.

Caption: GABA-A Receptor Signaling Pathway modulated by this compound.

Experimental Protocols

The following are detailed protocols for widely used behavioral assays to assess the anxiolytic and sedative effects of benzodiazepines. These can be adapted for this compound, keeping its high potency in mind.

The EPM test is a standard paradigm to assess anxiety-like behavior in rodents.[3][4] The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Workflow

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Animals: Adult male or female mice or rats.

-

Procedure:

-

Acclimate animals to the housing facility for at least one week before testing.

-

On the day of the test, allow animals to acclimate to the testing room for 30-60 minutes.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal - IP). Due to its high potency, initial doses should be low (e.g., 0.05 - 0.5 mg/kg for this compound, compared to 0.5 - 2.0 mg/kg for diazepam).

-

After a predetermined pretreatment time (e.g., 30 minutes for IP), place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video camera for later analysis.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of locomotor activity).

-

Table 2: Expected Effects of Anxiolytics in the Elevated Plus Maze

| Parameter | Vehicle Control | Anxiolytic (e.g., this compound) | Interpretation |

| % Time in Open Arms | Low | Increased | Reduced anxiety |

| % Open Arm Entries | Low | Increased | Reduced anxiety |

| Closed Arm Entries | High | Decreased/No Change | - |

| Total Arm Entries | Normal | No Change/Slight Decrease | High doses may induce sedation |

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[3] Rodents naturally tend to stay near the walls (thigmotaxis) in a new, open space.

Experimental Workflow

Caption: Experimental workflow for the Open Field Test.

Protocol:

-

Apparatus: A square arena with high walls to prevent escape, often with the floor divided into a grid of squares (center and periphery).

-

Animals: Adult male or female mice or rats.

-

Procedure:

-

Follow the same initial acclimation and drug administration procedures as for the EPM.

-

Gently place the animal in the center of the open field.

-

Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session with an overhead video camera.

-

-

Parameters Measured:

-

Total distance traveled.

-

Time spent in the center zone.

-

Number of entries into the center zone.

-

Rearing frequency (standing on hind legs).

-

Grooming duration.

-

Table 3: Expected Effects in the Open Field Test

| Parameter | Vehicle Control | Anxiolytic (e.g., this compound) | Sedative Dose | Interpretation |

| Total Distance Traveled | Normal | No Change/Slight Increase | Decreased | Measures locomotor activity |

| Time in Center | Low | Increased | Decreased | Anxiolytic effect |

| Center Entries | Low | Increased | Decreased | Anxiolytic effect |

| Rearing | Normal | No Change/Slight Decrease | Decreased | Exploratory behavior/Sedation |

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is crucial for determining the significance of the observed effects. It is important to include a positive control (e.g., diazepam) to validate the experimental setup.

Table 4: Hypothetical Dose-Response Data for this compound in the EPM (Mice)

| Treatment Group | Dose (mg/kg, IP) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | 0 | 15 ± 2.1 | 20 ± 3.5 | 35 ± 4.2 |

| This compound | 0.1 | 25 ± 3.0 | 30 ± 4.1 | 33 ± 3.8 |

| This compound | 0.3 | 38 ± 4.5 | 42 ± 5.0 | 30 ± 3.5 |

| This compound | 1.0 | 20 ± 2.8 | 25 ± 3.9 | 15 ± 2.1 |